molecular formula C11H20Cl2N2 B1522849 2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride CAS No. 1305712-60-0

2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride

Cat. No.: B1522849
CAS No.: 1305712-60-0
M. Wt: 251.19 g/mol
InChI Key: GMBITKBWBYNBCW-UHFFFAOYSA-N
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Description

2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N. It is a derivative of phenylethylamine and contains a dimethylamino group attached to the phenyl ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride typically involves the reaction of 3-(dimethylaminomethyl)benzaldehyde with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A related compound with a similar structure but lacking the dimethylamino group.

    Amphetamine: Shares structural similarities but has different pharmacological properties.

    Methamphetamine: Another related compound with distinct effects and uses.

Uniqueness

2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-4-10(8-11)6-7-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBITKBWBYNBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC(=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-60-0
Record name 2-{3-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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